molecular formula C22H20FN3O2 B1675426 Lufuradom CAS No. 85118-42-9

Lufuradom

Cat. No. B1675426
CAS RN: 85118-42-9
M. Wt: 377.4 g/mol
InChI Key: QJSCDZOUCFWCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lufuradom (INN) is a drug and benzodiazepine derivative . Unlike other benzodiazepines, it is described as an analgesic . It was never marketed, similar to its analogue tifluadom .

Scientific Research Applications

Biomedical Applications of Poisonous Plant Research

Research on poisonous plants, including species like Veratrum californicum, Lupinus, and Astragalus, has significantly contributed to understanding the bioactive compounds responsible for their toxicity. This knowledge is leveraged to develop animal models for human diseases, study molecular action modes, and explore potential drug candidates for genetic and infectious diseases. Such research illustrates the potential for discovering valuable biomedical applications from toxic plant studies, which may include compounds similar to or related to Lufuradom (James et al., 2004).

Pharmacological Management of Neuropathic Pain

In treating neuropathic pain, various medications, including tramadol, are recommended based on efficacy, safety, and clinical experience. This area of research is crucial for understanding how substances like Lufuradom could be applied in managing similar conditions. A comprehensive approach, considering side effects and effects on comorbidities, is essential for effective management (Dworkin et al., 2007).

Anti-Inflammatory Effects of Luteolin

The anti-inflammatory properties of luteolin, a flavonoid found in many medicinal plants, suggest potential applications for Lufuradom if it shares similar bioactive characteristics. Luteolin's mechanisms at the molecular level, including its regulation of transcription factors such as STAT3, NF-κB, and AP-1, demonstrate the intricate pathways through which such compounds can exert therapeutic effects (Aziz et al., 2018).

Lupeol Triterpene: Preclinical Studies

The pharmacological activities of lupeol, a compound found in fruits and vegetables, suggest a range of therapeutic applications, including anti-inflammatory and anti-microbial effects. Lupeol’s selective targeting of diseased cells while sparing healthy ones illustrates the potential for precision medicine applications, which may be relevant for Lufuradom research (Siddique & Saleem, 2011).

Future Directions

The future directions for research on Lufuradom are not specified in the available resources. Given that it is a benzodiazepine derivative and described as an analgesic , future research could potentially explore its pain-relieving properties further.

properties

IUPAC Name

N-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c1-26-18(13-25-22(27)16-9-10-28-14-16)12-24-21(15-5-3-2-4-6-15)19-8-7-17(23)11-20(19)26/h2-11,14,18H,12-13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSCDZOUCFWCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868859
Record name N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lufuradom

CAS RN

94006-14-1, 85118-42-9
Record name N-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)methyl]-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94006-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lufuradom [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl)-3-furamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094006141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(8-fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl]-3-furamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUFURADOM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS8D070P7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lufuradom
Reactant of Route 2
Reactant of Route 2
Lufuradom
Reactant of Route 3
Reactant of Route 3
Lufuradom
Reactant of Route 4
Lufuradom
Reactant of Route 5
Lufuradom
Reactant of Route 6
Lufuradom

Citations

For This Compound
10
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
J Cooke - tripsitter.com
Warning: The health risks of benzodiazepines shouldn’t be taken lightly. These compounds are particularly problematic. Dependence forms quickly and can have a profoundly negative …
Number of citations: 2 tripsitter.com
IR UV - cloudflare-ipfs.com
Menthol's ability to chemically trigger the cold-sensitive TRPM8 receptors in the skin is responsible for the well-known cooling sensation it provokes when inhaled, eaten, or applied to …
Number of citations: 0 cloudflare-ipfs.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
竹中祐典 - 薬学図書館, 1987 - jstage.jst.go.jp
化学的な実体がはっきりしている多 くの新 しい医薬品に国際一般 名 (International Nonproprietary Name: INN), あるいはその国の一般名 (例えば JAN, USAN, BAN な ど) が あることは知られ…
Number of citations: 5 www.jstage.jst.go.jp
LD Moretto, R Mastelaro - São Paulo: SINDUSFARMA, 2013 - gov.br
… lufuradom, … lufuradom, trifluadom …
Number of citations: 8 www.gov.br
CA Nombro - epo.wikitrans.net
La ĉi-suba teksto estas aŭtomata traduko de la artikolo Brotizolam article en la angla Vikipedio, farita per la sistemo GramTrans on 2016-02-10 12: 45: 33. Eventualaj ŝanĝoj en la angla …
Number of citations: 0 epo.wikitrans.net
FA Navarro - Med Clín (Barc), 1995 - esteve.org
* Publicado en Medicina Clínica 1995; 105: 420-427. quemática los diversos aspectos que se abordan en la propuesta de normalización. A grandes rasgos, el presente artículo se …
Number of citations: 9 www.esteve.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.